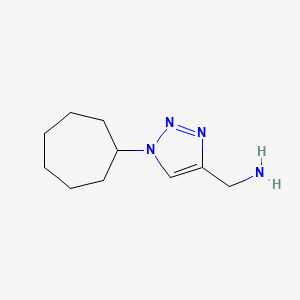

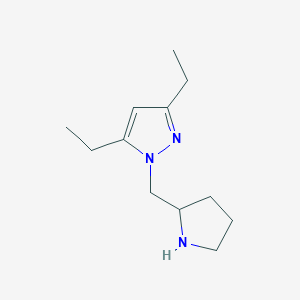

(1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanamine

Overview

Description

1,2,3-Triazoles are a class of organic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . They are known for their stability and versatility, and have found applications in various fields, including medicinal chemistry .

Synthesis Analysis

1,2,3-Triazoles can be synthesized through several methods. One common method is the [3+2] cycloaddition of azides and alkynes, also known as the “click” reaction . This reaction is highly selective, efficient, and can be performed under mild conditions .Molecular Structure Analysis

The 1,2,3-triazole ring is composed of two carbon atoms and three nitrogen atoms. It is aromatic and has a delocalized pi electron system . The specific substituents on the ring, such as the cycloheptyl group and the methanamine group in the compound you’re interested in, can greatly influence its properties.Chemical Reactions Analysis

1,2,3-Triazoles can participate in various chemical reactions. For instance, they can act as ligands in coordination chemistry, forming complexes with transition metals . They can also undergo N-alkylation, N-arylation, and other transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3-triazoles can vary widely depending on their specific structure. Generally, they are stable compounds due to their aromaticity. They can exhibit varying degrees of solubility, reactivity, and other properties .Scientific Research Applications

Chemical Synthesis and Catalysis

Compounds containing the triazole moiety, similar to "(1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanamine," have been utilized in chemical synthesis and catalysis. For example, the synthesis of N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine demonstrated the use of 1,3-dipolar cycloaddition reactions, showcasing the compound's role in forming complex molecular structures through efficient chemical processes (Aouine, El Hallaoui, & Alami, 2014). Such reactions are fundamental in organic synthesis, indicating the potential of triazole derivatives in developing new synthetic methodologies.

Antimicrobial Activities

Several derivatives of triazoles have been synthesized and evaluated for their antimicrobial properties. For instance, a study on the design, synthesis, and antimicrobial activities of new quinoline derivatives carrying a 1,2,3-triazole moiety highlighted the ability of these compounds to exhibit significant antibacterial and antifungal activities (Thomas, Adhikari, & Shetty, 2010). This research underscores the potential of triazole derivatives in contributing to the development of new antimicrobial agents.

Bi-functional Surfactants for Catalysis

Amphiphilic tris(triazolyl)amines functionalized with poly(ethylene glycol) were investigated as bi-functional surfactants serving as both N donor ligands and surfactants for copper-catalyzed aerobic oxidation of alcohols in water (Nakarajouyphon et al., 2022). This application demonstrates the versatility of triazole derivatives in enhancing the efficiency of catalytic processes in green chemistry.

Catalyst for Huisgen 1,3-Dipolar Cycloadditions

Triazole derivatives have been shown to form stable complexes with metals, serving as highly active catalysts for Huisgen 1,3-dipolar cycloadditions. This is a critical reaction in click chemistry, a field that has revolutionized the synthesis of a wide array of compounds due to its efficiency and selectivity (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Novel Ruthenium Complexes in Catalysis

Novel air-stable ruthenium(II) complexes bearing tridentate ligands derived from triazole were synthesized and showed excellent activity and selectivity in the hydrogenation of ketones and aldehydes. These findings underscore the role of triazole derivatives in the development of new catalytic systems for organic synthesis (Sole et al., 2019).

Mechanism of Action

Target of Action

Similar compounds such as 1h-1,2,3-triazole analogs have been reported to inhibit the enzyme carbonic anhydrase-ii .

Mode of Action

It’s worth noting that similar 1h-1,2,3-triazole compounds have been found to bind directly to the active site residues of the carbonic anhydrase-ii enzyme .

Biochemical Pathways

Related 1h-1,2,3-triazole compounds have been associated with the inhibition of tubulin polymerization , which is a crucial process in cell division.

Pharmacokinetics

In silico studies of related sulfonyl piperazine-integrated triazole conjugates suggest that they possess drug-like properties .

Result of Action

Related compounds have been found to induce apoptosis in cancer cells via cell cycle arrest at the sub-g1 and g2/m phase .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(1-cycloheptyltriazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4/c11-7-9-8-14(13-12-9)10-5-3-1-2-4-6-10/h8,10H,1-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRYJRQZCTYNZLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)N2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1471868.png)

![2-Amino-2-(5-methoxybenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B1471870.png)

![1,4-Dioxa-8-azadispiro[4.0.5(6).4(5)]pentadecane](/img/structure/B1471874.png)

![1-{[(Morpholin-4-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1471881.png)

![N-[2-(4-bromophenyl)ethyl]oxolan-3-amine](/img/structure/B1471886.png)